molecular formula C13H13NO4 B14351646 3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione CAS No. 92001-77-9

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B14351646
CAS No.: 92001-77-9
M. Wt: 247.25 g/mol
InChI Key: GOHDZPBFMNPYRL-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-methoxybenzoic acid with 1-methylpyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the pyrrolidine ring.

    1-Methylpyrrolidine-2,5-dione: Contains the pyrrolidine ring but lacks the methoxybenzoyl group.

Uniqueness

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione is unique due to the combination of the methoxybenzoyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

92001-77-9

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-methoxybenzoyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO4/c1-14-11(15)7-10(13(14)17)12(16)8-3-5-9(18-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

GOHDZPBFMNPYRL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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